molecular formula C27H18ClN3 B2611499 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-83-9

2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B2611499
CAS No.: 1443049-83-9
M. Wt: 419.91
InChI Key: MMAIMCOMSPMTKJ-UHFFFAOYSA-N
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Description

2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorobiphenyl group and two phenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves the following steps:

    Formation of the Chlorobiphenyl Intermediate: The initial step involves the chlorination of biphenyl to produce 3-chlorobiphenyl. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of the Triazine Ring: The next step involves the cyclization reaction to form the triazine ring. This can be done by reacting the chlorobiphenyl intermediate with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.

    Substitution Reactions: The final step involves the substitution of the remaining chlorine atoms on the triazine ring with phenyl groups. This can be achieved using phenylmagnesium bromide (a Grignard reagent) in an anhydrous solvent such as diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobiphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4’-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine
  • 2-(3’-Bromobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
  • 2-(3’-Methoxybiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the chlorobiphenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAIMCOMSPMTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443049-83-9
Record name 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
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